molecular formula C7H3Br3ClF B6338832 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% CAS No. 1301739-73-0

5-Bromo-4-chloro-2-fluorobenzal bromide, 96%

Cat. No. B6338832
CAS RN: 1301739-73-0
M. Wt: 381.26 g/mol
InChI Key: RZMWSDBPHWEZKR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorobenzal bromide, 96% (5-BCFB) is a chemical compound widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents and is widely used in organic synthesis. 5-BCFB is an important reagent in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It is also used as a catalyst in the synthesis of other compounds.

Scientific Research Applications

5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is widely used in scientific research. It is used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It is also used as a catalyst in the synthesis of other compounds. In addition, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% to participate in a variety of chemical reactions, such as the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% are not well understood. However, it is believed that the compound can act as a Lewis acid, which can affect the activity of enzymes and other proteins. In addition, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% can act as an inhibitor of certain metabolic pathways, which can lead to changes in the levels of certain hormones and other biochemical compounds.

Advantages and Limitations for Lab Experiments

5-Bromo-4-chloro-2-fluorobenzal bromide, 96% has several advantages in laboratory experiments. It is a relatively stable compound and is soluble in water and organic solvents, making it easy to use in a variety of experiments. In addition, it is relatively inexpensive and can be used in a variety of reactions. However, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is toxic and should be handled with care. In addition, it should not be used in reactions involving proteins, as it can interfere with the activity of enzymes and other proteins.

Future Directions

There are a number of potential future directions for research involving 5-Bromo-4-chloro-2-fluorobenzal bromide, 96%. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of drugs, dyes, and polymers. In addition, further research could be conducted into the safety and toxicity of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% and its potential uses in medical and industrial applications.

Synthesis Methods

5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is synthesized through a two-step process. The first step involves the reaction of bromine and 4-chloro-2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 5-bromo-4-chloro-2-fluorobenzaldehyde. The second step involves the reaction of the aldehyde with bromine in the presence of a base, such as sodium hydroxide. This reaction produces 5-Bromo-4-chloro-2-fluorobenzal bromide, 96%.

properties

IUPAC Name

1-bromo-2-chloro-5-(dibromomethyl)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3ClF/c8-4-1-3(7(9)10)6(12)2-5(4)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMWSDBPHWEZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-fluorobenzal bromide

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